9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)-
Description
The compound 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate, (3β,5Z,7E)- (IUPAC name: (3S,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol monohydrate) is a monohydrated form of calcifediol (25-hydroxyvitamin D₃), a key metabolite of vitamin D₃. It plays a critical role in calcium homeostasis and bone health, acting as a precursor to the active hormone calcitriol (1α,25-dihydroxyvitamin D₃). Its molecular formula is C₂₇H₄₄O₂·H₂O (molecular weight: 418.66 Da), with a defined stereochemistry at positions 3β, 5Z, and 7E .
Structurally, it retains the secocholestane backbone characteristic of vitamin D analogs, with hydroxyl groups at C-3 and C-23. The monohydrate form enhances stability for pharmaceutical applications, such as in RAYALDEE® (calcifediol extended-release capsules), used to treat secondary hyperparathyroidism in chronic kidney disease .
Properties
IUPAC Name |
(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFSJXJGJBFJQ-XHPUXTPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63283-36-3 | |
| Record name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Strain Development and Fermentation
The industrial production of calcidiol monohydrate begins with a genetically engineered strain of Saccharomyces cerevisiae. This yeast strain is modified to overproduce sterols, particularly cholestatrienol (trienol), through targeted genetic alterations. The fermentation process occurs under Good Manufacturing Practice (GMP) and Hazard Analysis Critical Control Points (HACCP) guidelines, ensuring reproducibility and safety.
Key steps include:
-
Genetic Modifications : The parental yeast strain undergoes sequential genetic modifications to enhance trienol synthesis. These modifications are designed to avoid residual recombinant DNA in the final product, as confirmed by batch analyses.
-
Fermentation Conditions : The yeast is cultured in a controlled bioreactor, yielding a sterol-rich biomass. Trienol constitutes the primary sterol, with minor amounts of related compounds.
Post-Fermentation Chemical Processing
After fermentation, the biomass undergoes a series of chemical conversions:
-
Saponification and Extraction : Alkaline hydrolysis liberates trienol from cellular lipids, followed by solvent extraction to isolate the crude sterol mixture.
-
Epoxidation and Reduction : Trienol is epoxidized to form 5,6:7,8-diepoxy-9,10-secocholesta-10(19)-ene, which is subsequently reduced to 25-hydroxydehydrocholesterol (Hy-DHC).
-
Photoreaction and Isomerization : Hy-DHC undergoes UV-induced photoreaction to yield a mixture of 25-hydroxy-previtamin D3, 25-hydroxy-tachysterol, and 25-hydroxy-lumisterol. Thermal isomerization converts 25-hydroxy-previtamin D3 into calcidiol.
-
Crystallization and Drying : The final product is recrystallized from aqueous ethanol to form the monohydrate, with water content tightly controlled to 3.8–5.0%.
Table 1: Compositional Analysis of Calcidiol Monohydrate Batches
| Parameter | Batch 1 | Batch 2 | Batch 3 | Batch 4 |
|---|---|---|---|---|
| Purity (HPLC-UV) | 97.0% | 98.2% | 97.8% | 98.5% |
| Water Content | 4.4% | 4.4% | 4.9% | 4.5% |
| Acetone Residue | 840 ppm | 821 ppm | 789 ppm | 840 ppm |
| Heavy Metals | 10 ppm | 10 ppm | 10 ppm | 10 ppm |
Chemical Synthesis via Epoxide Reduction
Epoxide Starting Materials
An alternative route, detailed in patent US5698714A, utilizes epoxides as precursors. The process involves low-valent metal reagents to reduce 5,6:7,8-diepoxy-9,10-secocholesta-10(19)-ene derivatives.
Reaction Mechanism
-
Metal Reduction : Transition metal halides (e.g., WCl6, NbCl5) are reduced with alkyl metals (e.g., LiAlH4) or hydrides to generate reactive low-valent species.
-
Epoxide Ring Opening : The metal reagent cleaves epoxide rings, facilitating the formation of conjugated trienes. For example, tungsten hexachloride reduced with butyllithium selectively opens the 5,6-epoxide group, yielding 9,10-secocholesta-5,7,10(19)-triene-3,25-diol.
Synthetic Example
A representative synthesis from the patent involves:
-
Epoxidation : Cholesta-5,7-diene-3β,25-diol is treated with m-chloroperbenzoic acid to form the 5,6-epoxide.
-
Reduction : The epoxide is reacted with WCl6 and LiAlH4 in tetrahydrofuran at −78°C, producing the target triene with 75% yield.
-
Purification : Column chromatography on silica gel (petroleum ether/ethyl acetate) removes byproducts, followed by recrystallization to isolate the monohydrate.
Quality Control and Specifications
Analytical Methods
Table 2: Specification Limits for Calcidiol Monohydrate
| Parameter | Specification |
|---|---|
| Purity (HPLC-UV) | 97.0–103.0% |
| Total Related Substances | ≤1.5% |
| Water Content | 3.8–5.0% |
| Residual Solvents | ≤1000 ppm |
Nanoparticulate Analysis
Energy Dispersive X-ray Spectroscopy (TEM-EDX) confirmed the absence of nanoparticles in the final product, addressing bioavailability concerns.
Comparative Analysis of Methods
Microbial vs. Chemical Synthesis
-
Yield : Microbial routes achieve higher yields (>80%) due to enzymatic specificity, whereas chemical synthesis yields 48–75%.
-
Purity : Fermentation-derived product exceeds 97% purity, while chemical methods require extensive purification.
-
Scalability : Microbial fermentation is preferred for industrial-scale production, whereas chemical synthesis suits small-scale pharmaceutical applications .
Chemical Reactions Analysis
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medical Applications
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has significant medical applications due to its role in calcium metabolism and bone health.
- Treatment of Bone Disorders : It is used in the treatment of conditions such as rickets and osteoporosis. Alfacalcidol enhances calcium absorption in the intestines and promotes bone mineralization by regulating calcium and phosphate levels in the body .
- Cancer Research : Recent studies have explored its potential in cancer treatment. Alfacalcidol has been investigated for its efficacy against solid tumors such as lung cancer and brain tumors, suggesting a role in cancer prevention and therapy .
Biological Research
The compound is extensively studied for its biological effects:
- Calcium Homeostasis : As a precursor to calcitriol (the active form of vitamin D), it plays a vital role in maintaining calcium homeostasis. Alfacalcidol binds to the vitamin D receptor (VDR), influencing gene expression related to calcium absorption and metabolism .
- Hormonal Regulation : It is involved in the regulation of hormones associated with bone health and metabolic processes. Its ability to modulate the immune system is also being researched .
Nutritional Applications
In nutrition, alfacalcidol is utilized for fortifying foods and dietary supplements:
- Food Fortification : It is added to various food products to prevent vitamin D deficiency in populations at risk. This application is crucial for maintaining public health standards .
- Dietary Supplements : Alfacalcidol is available as a dietary supplement to support bone health and prevent deficiencies associated with inadequate sunlight exposure or dietary intake of vitamin D .
Case Study 1: Osteoporosis Treatment
A clinical trial involving postmenopausal women with osteoporosis demonstrated that supplementation with alfacalcidol significantly improved bone mineral density compared to controls. The study highlighted its effectiveness in reducing fracture risk by enhancing calcium absorption .
Case Study 2: Cancer Therapy
Research published in a peer-reviewed journal indicated that patients with lung cancer receiving alfacalcidol showed improved outcomes when combined with conventional therapies. The study suggested that alfacalcidol may enhance the therapeutic effects of chemotherapy by modulating immune responses .
Mechanism of Action
The mechanism of action of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)- involves its interaction with specific molecular targets in the body. It binds to vitamin D receptors, which are involved in regulating calcium and phosphate homeostasis. This interaction influences various biological pathways, including bone mineralization and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related vitamin D derivatives, focusing on molecular features, biological roles, and applications.
Structural Analogs
Key Findings
Hydroxylation Patterns :
- The C-24 hydroxyl in 3,24,25-triol analogs (e.g., in Tamarindus indica) confers distinct bioactivity, including antimicrobial properties, unlike calcifediol’s primary role in calcium regulation .
- C-1α hydroxylation (as in calcitriol) is critical for binding the vitamin D receptor (VDR) with high affinity, making calcifediol a less potent precursor .
Side-Chain Modifications :
- Fluorination (e.g., 24,24-difluoro derivative) reduces oxidative degradation, enhancing half-life .
- Carboxylic ester derivatives (e.g., ZK159222) act as VDR antagonists, demonstrating how side-chain alterations can reverse agonistic activity .
Source and Stability: Calcifediol monohydrate is stabilized for extended-release formulations, unlike non-hydrated forms . Plant-derived analogs (e.g., 3,24,25-triol) are minor constituents in herbal extracts, limiting their therapeutic scalability .
Biological Activity
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol monohydrate, commonly referred to as 25-hydroxyvitamin D3 or calcifediol, is an important metabolite of vitamin D3. This compound plays a crucial role in calcium metabolism and bone health. Its biological activity is primarily linked to its function as a hormone that regulates calcium and phosphate levels in the bloodstream.
- Molecular Formula : C27H44O3
- Molecular Weight : 416.6 g/mol
- CAS Number : 63283-36-3
The biological activity of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is mediated through its interaction with the vitamin D receptor (VDR), which is present in various tissues including bone, intestine, and immune cells. Upon binding to VDR, it regulates the expression of genes involved in calcium absorption and bone metabolism.
1. Calcium Homeostasis
Calcifediol is essential for maintaining calcium homeostasis. It enhances intestinal absorption of calcium and phosphate and promotes renal reabsorption of these minerals. This action is vital for the prevention of rickets in children and osteomalacia in adults .
2. Bone Health
Research indicates that adequate levels of 25-hydroxyvitamin D are associated with increased bone mineral density (BMD) and reduced risk of fractures. A study found that supplementation with calcifediol led to significant improvements in BMD among postmenopausal women .
3. Immune Function
Calcifediol has been shown to modulate immune responses. It promotes the differentiation of monocytes into macrophages and enhances their antimicrobial functions. This immunomodulatory effect may play a role in reducing the incidence of autoimmune diseases .
Case Study 1: Osteoporosis Management
A clinical trial involving elderly women demonstrated that treatment with calcifediol significantly improved markers of bone turnover and increased BMD compared to a placebo group. The study concluded that calcifediol could be an effective therapeutic option for osteoporosis management .
Case Study 2: Immune Response Enhancement
In a randomized controlled trial assessing the impact of vitamin D metabolites on respiratory infections, participants receiving calcifediol showed a lower incidence of respiratory infections compared to those receiving placebo. This suggests a protective role of calcifediol against respiratory pathogens .
Research Findings
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodology :
- GC-MS Analysis : Used to identify the compound in plant extracts (e.g., Citrullus colocynthis and Coriandrum sativum) by matching retention indices and mass spectral fragmentation patterns with reference libraries .
- Nuclear Magnetic Resonance (NMR) : Critical for confirming stereochemistry (e.g., 3β,5Z,7E configuration) and hydroxyl group positions.
- X-ray Crystallography : Resolves absolute configuration, particularly for monohydrate forms .
- HPLC with UV Detection : Quantifies purity using absorption at 265 nm (characteristic of conjugated triene systems) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₄₄O₂·H₂O | |
| Molecular Weight | 414.62 g/mol | |
| λmax (UV) | 265 nm |
Q. What is the pharmacological significance of this compound in vitamin D metabolism?
- Methodology :
- Receptor Binding Assays : Evaluate affinity for the vitamin D receptor (VDR) using competitive radioligand binding assays .
- Gene Expression Profiling : Assess transcriptional regulation of calcium homeostasis genes (e.g., CYP24A1, TRPV6) in renal or intestinal cell lines .
- In Vivo Metabolism Studies : Use isotopic labeling (e.g., deuterated analogs) to track hepatic 25-hydroxylation and renal 1α-hydroxylation pathways .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodology :
- Semi-Synthesis : Start with cholesterol derivatives; key steps include photochemical [π6+π6] electrocyclic ring-opening to form the 9,10-secocholestane backbone .
- Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis (e.g., cytochrome P450 enzymes) to ensure 3β-hydroxyl and 5Z/7E double bond geometry .
- Hydration Optimization : Monitor monohydrate formation via Karl Fischer titration to prevent polymorphism .
Advanced Research Questions
Q. What molecular mechanisms underlie its reported antibacterial activity?
- Methodology :
- Molecular Docking : Simulate interactions with bacterial targets (e.g., TNF-α, VEGFR1) to identify binding hotspots .
- Synergy Studies : Combine with antibiotics (e.g., β-lactams) in checkerboard assays to quantify fractional inhibitory concentration indices (FICI) .
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of Gram-negative outer membranes .
Q. What are the analytical challenges in quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS with Derivatization : Enhance sensitivity by forming Diels-Alder adducts with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .
- Matrix Effects Mitigation : Use stable isotope-labeled internal standards (e.g., ²H₆-analogs) to correct for ion suppression in serum/plasma .
- Photodegradation Control : Conduct stability studies under UV light to establish optimal storage conditions (e.g., amber vials, -80°C) .
Q. How do fluorinated derivatives (e.g., 23,23-difluoro or 26,27-hexafluoro analogs) alter bioactivity?
- Methodology :
- Synthetic Chemistry : Introduce fluorine via electrophilic fluorination or cross-coupling reactions (e.g., Pd-catalyzed C–F bond formation) .
- Metabolic Stability Assays : Compare half-lives in hepatocyte models to assess resistance to CYP24A1-mediated catabolism .
- VDR Coactivator Recruitment : Use mammalian two-hybrid systems to quantify ligand-dependent coactivator (e.g., SRC-1) binding .
Q. How can contradictory data on its role in collagen synthesis and wound healing be resolved?
- Methodology :
- 3D Cell Culture Models : Use fibroblast-populated collagen lattices to simulate in vivo mechanical stress and TGF-β1 signaling .
- Dose-Response Curves : Test concentrations from 1 nM–10 μM to identify biphasic effects (pro-differentiation at low doses vs. cytotoxicity at high doses) .
- Transcriptomic Profiling : Compare RNA-seq data from treated vs. untreated fibroblasts to isolate pathways (e.g., SMAD2/3) with conflicting regulation .
Q. What strategies validate its stability in novel drug-delivery systems (e.g., marjoram-extract matrices)?
- Methodology :
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via USP dissolution testing .
- Synchrotron XRD : Characterize crystalline phase changes in monohydrate under mechanical stress (e.g., tablet compression) .
- In Vitro Release Kinetics : Use Franz diffusion cells to correlate matrix porosity (measured via SEM) with compound release rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
